Potassium (3-((2-chlorophenyl)amino)-3-oxopropyl)trifluoroborate
Overview
Description
The compound “Potassium (3-((2-chlorophenyl)amino)-3-oxopropyl)trifluoroborate” is a boron-containing organic compound. It has a trifluoroborate group (BF3K), which is often used in organic synthesis due to its stability and reactivity . The compound also contains a 2-chlorophenyl group, which is a common motif in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The trifluoroborate group is often used in Suzuki coupling reactions, which are used to form carbon-carbon bonds . The 2-chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoroborate group is often associated with high reactivity and good stability .Scientific Research Applications
Potassium in Agriculture and Soil Health
Agricultural Needs and Prospects
Research emphasizes the critical role of potassium in agriculture, highlighting its importance in soil health, plant physiology, and nutrition. The study underscores the necessity for advanced research on potassium availability in soils and its impact on crop quality and resistance to stress conditions (Römheld & Kirkby, 2010).
Potassium Solubilizing Bacteria (KSB)
Studies reveal that KSB play a significant role in converting insoluble potassium forms to soluble ones, available for plant uptake. This research offers insights into the mechanisms behind potassium solubilization and its contribution to enhancing plant growth and agricultural productivity (Etesami, Emami, & Alikhani, 2017).
Environmental Remediation
Potassium Ferrate(VI) for Water Treatment
Potassium Ferrate(VI) is highlighted for its potential in environmental remediation, particularly in water and wastewater treatment. Its strong oxidizing properties enable the degradation of pollutants, offering a sustainable alternative to conventional treatment methods (Jiang, 2007).
Future Directions
properties
IUPAC Name |
potassium;[3-(2-chloroanilino)-3-oxopropyl]-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BClF3NO.K/c11-7-3-1-2-4-8(7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNUSTSFOJDIPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC=CC=C1Cl)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BClF3KNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3-((2-chlorophenyl)amino)-3-oxopropyl)trifluoroborate | |
CAS RN |
1705578-18-2 | |
Record name | Borate(1-), [3-[(2-chlorophenyl)amino]-3-oxopropyl]trifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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